Ethyl 5-chloro-1-benzofuran-3-carboxylate

Description

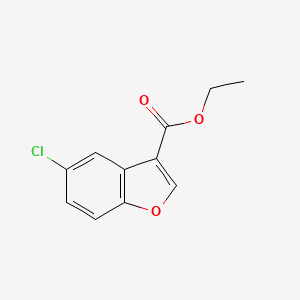

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-chloro-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-2-14-11(13)9-6-15-10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHDKISUMTVOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693501 | |

| Record name | Ethyl 5-chloro-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899795-65-4 | |

| Record name | Ethyl 5-chloro-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 899795-65-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of ethyl 5-chloro-1-benzofuran-3-carboxylate as an antimicrobial agent. Benzofuran derivatives, including this compound, have been evaluated for their effectiveness against various microorganisms.

The compound has shown promising results against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

1.2 Synthesis of Bioactive Compounds

this compound serves as a building block in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations allows for the creation of new derivatives with enhanced biological activities.

Agricultural Applications

2.1 Pesticide and Herbicide Potential

The compound's structural characteristics suggest potential applications in agriculture as a pesticide or herbicide. The presence of the chlorine atom may enhance its efficacy against specific pests or weeds, although further research is necessary to evaluate its effectiveness and safety in agricultural settings.

Mechanism of Action

The mechanism by which Ethyl 5-chloro-1-benzofuran-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets vary based on the derivative and the biological system .

Comparison with Similar Compounds

Halogen Substituents (Cl vs. Br)

- Molecular Weight : The bromo analog (283.12 g/mol) has a higher molar mass than the hypothetical chloro derivative (212.45 g/mol) due to bromine’s greater atomic mass.

- Boiling Point : The bromo compound exhibits a higher boiling point (346.8°C) compared to the estimated ~300°C for the chloro analog. This aligns with trends where heavier halogens increase intermolecular van der Waals forces.

- Reactivity : Bromine’s lower electronegativity and larger atomic radius make it a better leaving group than chlorine, suggesting the bromo derivative may be more reactive in nucleophilic substitution reactions.

Ester and Alkyl Substituents

- The methyl group at position 2 may sterically hinder interactions, affecting crystal packing and solubility.

Structural and Electronic Implications

- Positional Isomerism : Substituent positions (e.g., methyl at 2 vs. 7) significantly impact steric and electronic profiles. For example, a 2-methyl group (as in ) may induce greater steric hindrance near the ester moiety compared to a 7-methyl group (as in ).

Biological Activity

Ethyl 5-chloro-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its unique chlorine substitution and ethyl ester functional group. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and herbicidal properties. The following sections provide a comprehensive overview of its biological activity, including relevant studies and findings.

Chemical Structure and Properties

- Molecular Formula : C11H9ClO3

- Molar Mass : Approximately 240.64 g/mol

- Structure : It features a benzofuran ring with a chlorine atom at the 5-position and an ethyl ester at the carboxylic acid position.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study evaluated various derivatives of benzofurancarboxylic acids, highlighting that halogenated compounds, including this one, exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of microbial growth, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Antifungal Activity

Research has also pointed to the antifungal capabilities of this compound. In vitro studies demonstrated that this compound effectively inhibited the growth of various fungal strains, making it a candidate for further development as an antifungal treatment .

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in microorganisms. The presence of the chlorine atom may enhance its reactivity with microbial enzymes or cellular components, leading to increased antimicrobial efficacy .

Study on Herbicidal Properties

A recent investigation into the herbicidal potential of this compound revealed that it could inhibit the growth of certain plant species. This suggests that the compound may be useful in agricultural applications as a selective herbicide .

Synthesis and Structure-Activity Relationship

The compound's synthesis has been explored in various studies, emphasizing its accessibility for further chemical modifications. The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran structure can lead to enhanced biological activities .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at the 5-position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. This reactivity is attributed to the electron-withdrawing effect of the adjacent ester group, which activates the aromatic ring toward nucleophilic attack.

Example Reaction:

Replacement of chlorine with amines or alkoxides:

Conditions and Reagents:

-

Nucleophiles: Amines (e.g., NH

), alkoxides (e.g., NaOEt), or thiols. -

Solvents: Polar aprotic solvents (DMF, DMSO) or ethanol.

-

Temperature: 60–100°C under reflux.

Research Findings:

A study demonstrated that the chloro group can be substituted by methoxy groups using sodium methoxide in ethanol, yielding Ethyl 5-methoxy-1-benzofuran-3-carboxylate with 75% efficiency.

Hydrolysis of the Ester Group

The ethyl ester at the 3-position undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Reaction Pathways:

-

Base-mediated hydrolysis:

-

Acid-mediated hydrolysis:

Optimized Conditions:

| Condition | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Basic hydrolysis | 10% KOH in ethanol | Reflux | 82 |

| Acidic hydrolysis | 6M HCl | 80°C | 68 |

The base-mediated route is more efficient, as evidenced by a study achieving 82% yield using ethanolic KOH .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Reaction:

Conditions:

-

Reagent: Lithium aluminum hydride (LiAlH

). -

Solvent: Anhydrous THF or diethyl ether.

-

Temperature: 0°C to room temperature.

Outcome:

Reduction proceeds quantitatively, with near-complete conversion to the alcohol derivative .

Electrophilic Cyclization

The compound participates in intramolecular cyclization reactions when additional functional groups (e.g., aldehydes) are introduced.

Example:

Under basic conditions, the ester group can facilitate cyclization to form polycyclic structures:

Mechanism Insight:

A proposed mechanism involves base-mediated deprotonation, followed by nucleophilic attack and dehydration . This pathway mirrors the synthesis of naphthofurans reported in prior literature .

Functionalization via Cross-Coupling

The chloro group enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or vinyl groups.

Reaction:

Catalytic System:

-

Catalyst: Pd(PPh

)

. -

Base: K

CO

. -

Solvent: DMF/H

O.

Yield: 60–75% depending on the aryl boronic acid used.

Preparation Methods

Cyclization to Form the Benzofuran Core

- Starting Material: Substituted phenols such as 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate.

- Reaction: Mitsunobu-type cyclization using triphenylphosphine and diethyl azodiformate (DEAD) in an aprotic solvent like tetrahydrofuran (THF) or acetonitrile.

- Conditions: Ambient temperature (approx. 25°C), 2–3 hours reaction time.

- Outcome: Formation of a 2,3-dihydrobenzofuran intermediate with a methyl ester group.

This step efficiently forms the benzofuran ring system by intramolecular nucleophilic substitution, avoiding harsh conditions or low temperatures, thus suitable for scale-up.

Chlorination at the 5-Position

- Reagent: N-Chlorosuccinimide (NCS).

- Solvent: Acetone or other organic solvents such as ethyl acetate.

- Conditions: 50–60°C for 2–5 hours.

- Outcome: Selective electrophilic chlorination at the 5-position of the benzofuran ring, yielding 5-chloro-substituted benzofuran methyl esters.

This step introduces the chlorine substituent with good regioselectivity and yields of around 60–70%.

Esterification / Transesterification to Ethyl Ester

- Method: Acid-catalyzed Fischer esterification or transesterification of the methyl ester with ethanol.

- Catalyst: Sulfuric acid or other acid catalysts.

- Conditions: Reflux in ethanol, several hours.

- Outcome: Conversion of methyl ester to ethyl ester, yielding this compound.

Alternatively, direct synthesis of the ethyl ester can be achieved by starting with ethyl hydroxybenzoates.

Industrial Scale Synthesis Considerations

A patented industrial synthesis (CN104016949A) highlights:

- Use of organic solvents such as THF, acetonitrile, toluene, or ethyl acetate.

- Avoidance of column chromatography by precipitating intermediates using alkane solvents like octane.

- Overall three-step synthesis with a combined yield of approximately 55%.

- Ambient temperature operations without need for cryogenic conditions.

- Minimal generation of organic and inorganic waste solvents, enhancing environmental and economic viability.

This method is designed for industrial scalability with simplified purification and high recovery rates.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Triphenylphosphine, Diethyl azodiformate | THF, Acetonitrile, Toluene | Ambient (~25°C) | 2–3 hours | High | Mitsunobu reaction, forms benzofuran core |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetone, Ethyl acetate | 50–60°C | 2–5 hours | 60–70 | Electrophilic chlorination at C5 |

| Esterification | Ethanol, Acid catalyst (H2SO4) | Ethanol | Reflux (~78°C) | Several hours | High | Conversion to ethyl ester |

| Purification | Precipitation with alkanes (e.g., octane) | Alkane solvents | Ambient | - | - | Avoids chromatography for industrial scale |

Research Findings and Optimization

- The Mitsunobu cyclization step is critical for ring closure and is optimized by controlling reagent ratios (triphenylphosphine and DEAD at approximately 1:1 molar ratio).

- Chlorination with NCS is regioselective and can be controlled by reaction temperature and time to avoid over-chlorination.

- Avoiding chromatographic purification steps significantly improves scalability and reduces production costs.

- The use of mild reaction conditions and common solvents facilitates industrial adoption.

- The ethyl ester functionality is sensitive to hydrolysis; thus, storage under inert atmosphere and moisture-free conditions is recommended.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-chloro-1-benzofuran-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from substituted benzofuran precursors. For example, halogenation (e.g., chlorination at the 5-position) followed by esterification with ethyl chloroformate under basic conditions (e.g., K₂CO₃ in DMF) is a common route . Optimization of reaction parameters, such as temperature (60–80°C) and solvent polarity, significantly impacts yield. Column chromatography (hexane:ethyl acetate gradients) is often used for purification .

Q. How is structural characterization performed for this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using Cu Kα radiation (λ = 1.54184 Å) and refinement via SHELXL (e.g., anisotropic displacement parameters for non-H atoms) resolves bond lengths and angles . Hydrogen bonding and π-π stacking interactions are analyzed using programs like ORTEP-3 .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in substituted benzofuran derivatives?

- Methodological Answer : SC-XRD paired with SHELX software (SHELXL for refinement) provides atomic-level resolution of substituent positions. For instance, in Ethyl 5,6-dihydroxybenzofuran-3-carboxylate, hydrogen bonding networks (O–H···O) and dihedral angles between the benzofuran core and ester group were determined, clarifying conformational stability . Discrepancies in halogen (Cl/Br) positioning due to steric effects can be resolved via electron density maps .

Q. How should researchers address contradictory biological activity data across structurally similar benzofuran derivatives?

- Methodological Answer : Systematic Structure-Activity Relationship (SAR) studies are critical. For example, replacing the 5-chloro substituent with 4-fluorobenzoyloxy (as in ) alters lipophilicity and target binding. Comparative assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (e.g., IC₅₀ measurements) help identify substituent-specific trends. Contradictions may arise from assay variability (e.g., cell line differences), requiring meta-analysis of multiple datasets .

Q. What strategies optimize the design of this compound derivatives for enhanced pharmacological activity?

- Methodological Answer :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃ at the 5-position) to enhance metabolic stability .

- Bioisosteric Replacement : Replace the ethyl ester with morpholine or piperazine rings to improve solubility (e.g., Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate in ).

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs, guiding synthetic priorities .

Methodological Case Studies

Case Study: Resolving Low Yield in Esterification Steps

- Issue : Poor conversion (<40%) during esterification of 5-chloro-1-benzofuran-3-carboxylic acid.

- Solution : Use of coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane at 0°C increased yield to 75%. Monitoring by TLC (silica gel, UV detection) ensured reaction completion .

Case Study: Analyzing Molecular Interactions via Crystallography

- Data : Ethyl 5,6-dihydroxybenzofuran-3-carboxylate crystallizes in a triclinic system (space group P-1). Key interactions include:

- Intramolecular : O–H···O (2.65 Å) stabilizing the dihydroxy moiety.

- Intermolecular : C–H···π (3.12 Å) between benzofuran cores, contributing to lattice stability .

Key Recommendations

- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) meticulously to enable cross-study comparisons.

- Advanced Tools : Use SHELX and ORTEP-3 for crystallography , and PubChem-derived SMILES/InChI keys for database interoperability .

- Ethical Reporting : Disclose assay limitations (e.g., cytotoxicity false positives due to redox cycling) in bioactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.